Oleocanthal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antioxidant

Summary of Application: Oleocanthal is a significant antioxidant compound It’s known for its antioxidant properties and has gained attention in the pharmaceutical industry for its anti-inflammatory and antiproliferative effects.

Results or Outcomes: The antioxidant properties of Oleocanthal contribute to its therapeutic potential.

Anti-microbial

Summary of Application: Oleocanthal has been found to have antimicrobial properties.

Results or Outcomes: The specific outcomes depend on the type of microbial infection being addressed, but the overall impact is a reduction in the risk of these infections.

Osteoporosis

Summary of Application: Oleocanthal has been studied for its potential role in preventing osteoporosis.

Results or Outcomes: The specific outcomes depend on the progression of osteoporosis in the patient, but the overall impact is a reduction in the symptoms of osteoporosis.

Diabetes

Summary of Application: Oleocanthal shows promise in addressing diabetes.

Results or Outcomes: The specific outcomes depend on the type of diabetes being addressed, but the overall impact is a reduction in the risk of diabetes.

Parkinson’s Disease

Summary of Application: Neurological studies have focused on the effects of Oleocanthal against Parkinson’s disease.

Results or Outcomes: The specific outcomes depend on the progression of Parkinson’s disease in the patient, but the overall impact is a reduction in the symptoms of Parkinson’s disease.

Liver Health

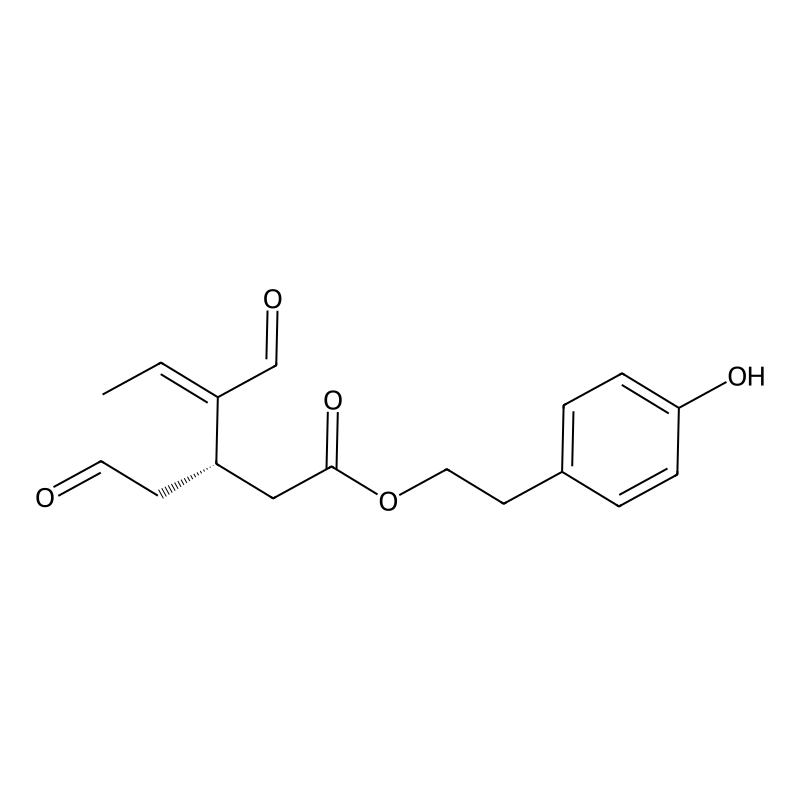

Oleocanthal is a natural phenolic compound predominantly found in extra-virgin olive oil. It is classified as a type of tyrosol ester and is recognized for its unique chemical structure, which is related to oleuropein, another compound in olive oil. The name "oleocanthal" derives from "oleo-" referring to olive, "-canth-" indicating a stinging sensation, and "-al" denoting the presence of aldehyde groups in its structure. Oleocanthal was first identified in 1992, and its structure was elucidated in 1993 by Montedoro et al. The International Union of Pure and Applied Chemistry (IUPAC) name for oleocanthal is 2-(4-hydroxyphenyl)ethyl(3S,4E)-4-formyl-3-(2-oxoethyl)hex-4-enoate, with a Chemical Abstracts Service number of 289030-99-5 .

One of the most exciting aspects of oleocanthal is its potential anti-inflammatory properties. Studies suggest it might work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are crucial for the production of inflammatory mediators called prostaglandins []. This mechanism is similar to how nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen function [].

Furthermore, research suggests oleocanthal may possess additional health benefits. For instance, it has been shown to exhibit cytotoxic effects on some cancer cell lines, potentially inducing cell death through a mechanism involving lysosomal membrane disruption []. Additionally, some studies suggest a role for oleocanthal in neuroprotection, although the exact mechanisms require further investigation [].

Oleocanthal exhibits significant biological activities that have attracted research interest. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators like nitric oxide and cytokines in macrophages. Additionally, oleocanthal demonstrates selective cytotoxicity towards cancer cells while sparing healthy cells. It induces apoptosis in cancer cells by permeabilizing lysosomal membranes and releasing enzymes that lead to cell death . Studies suggest that oleocanthal may also reduce the accumulation of beta-amyloid proteins, potentially offering therapeutic benefits for neurodegenerative diseases .

The synthesis of oleocanthal can occur both naturally during the extraction of olive oil and through chemical methods. Natural oleocanthal is derived from the hydrolysis and decarboxylation of ligstroside aglycone under acidic conditions during olive oil processing. Chemically, various synthetic routes have been explored, including tandem intramolecular Michael cyclization and Horner-Wadsworth-Emmons olefination reactions . These methods aim to replicate the natural structure while allowing for modifications that can enhance its biological activity.

Oleocanthal is primarily recognized for its health benefits associated with the Mediterranean diet, particularly its anti-inflammatory and antioxidant properties. Research has indicated potential applications in cancer therapy due to its ability to selectively target cancer cells. Moreover, oleocanthal's activation of transient receptor potential cation channel subtype A1 suggests a role in pain modulation similar to non-steroidal anti-inflammatory drugs like ibuprofen . Its incorporation into functional foods and dietary supplements is being explored for its health-promoting effects.

Studies have shown that oleocanthal interacts with various biological molecules, influencing its pharmacokinetics and bioavailability. For instance, it has been observed to react spontaneously with glycine in biological fluids, leading to the formation of new compounds that may alter its efficacy . Furthermore, oleocanthal's stability under gastric conditions indicates potential for absorption and metabolism in humans, although detailed pharmacokinetic studies are still limited .

Several compounds share structural or functional similarities with oleocanthal:

| Compound | Description | Unique Features |

|---|---|---|

| Oleuropein | A major phenolic compound in olives; precursor to oleocanthal | Exhibits antioxidant properties |

| Ligstroside | Another phenolic compound found in olives; precursor to oleuropein | Less pungent than oleocanthal |

| Hydroxytyrosol | A potent antioxidant found in olives; contributes to health benefits | Stronger antioxidant activity |

| Tyrosol | A simple phenolic compound related to hydroxytyrosol | Less complex structure |

| Oleacein | A secoiridoid related to oleocanthal; exhibits anti-inflammatory effects | Different structural configuration |

Oleocanthal's unique combination of activating specific ion channels while exhibiting selective cytotoxicity towards cancer cells distinguishes it from these similar compounds . Its pronounced pungency and rapid reaction kinetics further highlight its distinctiveness within this group.

Oleocanthal represents one of the most important bioactive secoiridoid compounds found exclusively in extra virgin olive oil, arising from complex biosynthetic pathways that involve multiple enzymatic steps and are significantly influenced by environmental and agronomic factors [1] [2]. The biosynthesis of oleocanthal occurs through a sophisticated metabolic network that begins with the formation of iridoid scaffolds and progresses through multiple enzymatic transformations within olive drupes [2] [3].

Metabolic Pathways in Olive Drupes

The biosynthetic pathway leading to oleocanthal formation follows a well-characterized sequence of enzymatic reactions that begins with the methylerythritol phosphate pathway and proceeds through iridoid formation to the final secoiridoid products [2] [4]. The pathway initiates with the formation of geranyl pyrophosphate, which undergoes a series of oxidations, reductions, glycosylations, and methylations to produce the characteristic secoiridoid structure [2] [5].

The initial step involves the conversion of geranyl pyrophosphate to 8-oxogeranial through the action of geraniol synthase and subsequent oxidation reactions [2] [4]. This intermediate serves as the substrate for iridoid synthase, which catalyzes the formation of the iridoid scaffold through a unique reductive cyclization mechanism [2] [6]. The resulting nepetalactol and iridodials are then converted to 7-deoxyloganetic acid by iridoid oxidase, establishing the foundational structure for all subsequent secoiridoid compounds [2].

The pathway continues with the formation of 7-deoxy-loganic acid through the action of 7-deoxyloganetic acid glucosyltransferase, followed by the critical hydroxylation step catalyzed by 7-epi-loganic acid synthase [7] [4]. This enzyme, recently identified as an oxoglutarate-dependent dioxygenase, performs the stereoselective oxidation of 7-deoxy-loganic acid to 7-epi-loganic acid, representing a departure from the cytochrome P450-mediated hydroxylation observed in other plant systems [7].

The methylation of 7-epi-loganic acid by 7-epi-loganic acid methyltransferase produces 7-epi-loganin, which subsequently undergoes oxidative carbon-carbon bond cleavage catalyzed by bifunctional cytochrome P450 CYP72 enzymes [8] [9]. These enzymes, designated as oleoside methyl ester synthase and secoxyloganin synthase, perform the rare oxidative cleavage of the cyclopentane ring through a ketologanin intermediate, generating oleoside-11-methyl ester and secoxyloganin [8] [9].

The final steps in the pathway involve the formation of ligstroside from oleoside-11-methyl ester through demethylation reactions, followed by the hydroxylation of ligstroside to produce oleuropein [4] [10]. The ultimate formation of oleocanthal occurs through the coordinated action of β-glucosidase and esterase enzymes, which hydrolyze the glycosidic and ester bonds of oleuropein during olive oil extraction processes [11] [12].

| Pathway Step | Key Enzyme | Substrate | Product | Cofactors |

|---|---|---|---|---|

| Iridoid Scaffold Formation | Iridoid Synthase (OeISY) | 8-Oxogeranial | Nepetalactol/Iridodials | NADPH |

| Nepetalactol to Iridodials | Iridoid Oxidase (OeIO) | Nepetalactol | 7-Deoxyloganetic Acid | NAD+ |

| 7-Deoxy-loganic Acid Formation | 7-Deoxyloganetic Acid Glucosyltransferase | 7-Deoxyloganetic Acid | 7-Deoxy-loganic Acid | UDP-Glucose |

| 7-Epi-loganic Acid Formation | 7-Epi-loganic Acid Synthase (7eLAS) | 7-Deoxy-loganic Acid | 7-Epi-loganic Acid | α-Ketoglutarate, Ascorbate |

| Loganin Formation | Loganic Acid Methyltransferase | 7-Epi-loganic Acid | Loganin | S-Adenosyl Methionine |

| Secologanin Formation | Secologanin Synthase | Loganin | Secologanin | NADPH, O2 |

| Oleoside-11-methyl Ester Formation | Cytochrome P450 CYP72 | Secologanin | Oleoside-11-methyl Ester | NADPH, O2 |

| Ligstroside Formation | Demethylation Enzymes | Oleoside-11-methyl Ester | Ligstroside | Various |

| Oleuropein Formation | Hydroxylation Enzymes | Ligstroside | Oleuropein | Various |

| Oleocanthal Formation | β-Glucosidase and Esterase | Oleuropein | Oleocanthal | H2O |

Enzymatic Mechanisms of Secoiridoid Formation

The enzymatic mechanisms underlying secoiridoid biosynthesis in olive drupes involve several distinct classes of enzymes, each catalyzing specific types of chemical transformations that contribute to the structural diversity and bioactivity of the final products [2] [8]. The complexity of these mechanisms reflects the evolutionary adaptation of the olive tree to produce these unique secondary metabolites [13].

Iridoid synthase represents the most unique enzymatic mechanism in the pathway, functioning as an unusual terpene cyclase that couples an nicotinamide adenine dinucleotide phosphate-dependent 1,4-reduction step with a subsequent Michael-type cyclization [2] [6]. This enzyme, designated as OeISY in olive, exhibits high specificity for 8-oxogeranial and produces a mixture of nepetalactol and iridodials through its distinctive reductive cyclization mechanism [2]. The enzyme operates optimally at pH 7.0-8.0 and temperatures between 25-30°C, with nicotinamide adenine dinucleotide phosphate serving as the essential cofactor [2] [6].

The cytochrome P450 CYP72 enzymes represent another critical class of enzymes in the pathway, catalyzing the rare oxidative carbon-carbon bond cleavage reactions that generate the secoiridoid structure [8] [9]. These bifunctional enzymes operate through a two-step oxidation mechanism involving a ketologanin intermediate, with the first step producing the ketone and the second step catalyzing the ring cleavage [8] [9]. The enzymes require nicotinamide adenine dinucleotide phosphate and molecular oxygen as cofactors and function optimally at pH 7.0-7.5 and temperatures of 30-35°C [8] [14].

The oxoglutarate-dependent dioxygenase responsible for 7-epi-loganic acid formation represents a novel enzymatic mechanism in secoiridoid biosynthesis [7]. This enzyme catalyzes the stereoselective hydroxylation of 7-deoxy-loganic acid using α-ketoglutarate as a co-substrate and ascorbate as a cofactor [7]. The mechanism involves the formation of a highly reactive iron-oxo intermediate that abstracts a hydrogen atom from the substrate, followed by oxygen rebound to form the hydroxylated product [7].

The methyltransferase enzymes involved in the pathway utilize S-adenosyl methionine as the methyl donor and operate through a nucleophilic substitution mechanism [7] [4]. These enzymes exhibit high substrate specificity and require optimal pH conditions between 7.5-8.0 for maximum activity [4]. The methylation reactions are crucial for the formation of the methyl ester groups that characterize many secoiridoid compounds [4].

β-Glucosidase and esterase enzymes play critical roles in the final steps of oleocanthal formation, catalyzing the hydrolysis of glycosidic and ester bonds respectively [11] [12]. The β-glucosidase exhibits optimal activity at pH 5.0-5.5, which corresponds to the acidic conditions present in olive drupes [12] [10]. The esterase enzymes function optimally at pH 7.0-8.0 and are responsible for the hydrolysis of the ester bonds linking the phenolic moieties to the elenolic acid derivatives [11] [15].

| Enzyme Family | Mechanism Type | Catalytic Activity | Optimal pH | Temperature Optimum (°C) |

|---|---|---|---|---|

| Iridoid Synthase (ISY) | Reductive Cyclization | NADPH-dependent 1,4-reduction + Michael cyclization | 7.0-8.0 | 25-30 |

| Cytochrome P450 CYP72 | Oxidative C-C Bond Cleavage | Two-step oxidation via ketologanin intermediate | 7.0-7.5 | 30-35 |

| Oxoglutarate-Dependent Dioxygenase | Hydroxylation | Stereoselective oxidation with α-ketoglutarate | 6.5-7.0 | 25-30 |

| O-Methyltransferase | Methylation | Transfer of methyl group from S-adenosyl methionine | 7.5-8.0 | 30-35 |

| β-Glucosidase | Hydrolysis | Cleavage of glycosidic bonds | 5.0-5.5 | 25-30 |

| Esterase | Ester Hydrolysis | Hydrolysis of ester bonds | 7.0-8.0 | 30-35 |

| Geraniol 8-Hydroxylase | Hydroxylation | Hydroxylation at position 8 of geraniol | 7.0-7.5 | 25-30 |

| Secologanin Synthase | Oxidative Ring Opening | Ring opening with aldehyde formation | 7.0-7.5 | 30-35 |

Environmental and Agronomic Influences on Biosynthesis

The biosynthesis of oleocanthal and other secoiridoids in olive drupes is significantly influenced by environmental conditions and agronomic practices, which affect both the expression of biosynthetic genes and the activity of key enzymes [11] [16]. These factors create substantial variation in the final concentrations of bioactive compounds in olive oil, with implications for both nutritional quality and economic value [1] [11].

Temperature represents one of the most critical environmental factors affecting secoiridoid biosynthesis [17] [18]. Research has demonstrated that increased temperatures within the optimal range of 25-30°C enhance the activity of key biosynthetic enzymes, particularly iridoid synthase and cytochrome P450 enzymes [17] [19]. The correlation between temperature and iridoid accumulation has been observed across multiple plant species, with the underlying mechanism involving the optimization of enzyme conformations and reaction kinetics [17] [18]. However, excessive temperatures above 35°C can lead to enzyme denaturation and reduced biosynthetic capacity [19] [20].

Water stress emerges as another crucial factor influencing secoiridoid production, with moderate drought stress paradoxically increasing the accumulation of phenolic compounds including oleocanthal precursors [16] [21]. The mechanism underlying this response involves the activation of stress signaling pathways that upregulate the expression of biosynthetic genes [18] [19]. Studies have shown that water stress levels corresponding to 50-75% of field capacity result in optimal increases in secoiridoid content, with more severe stress leading to diminished biosynthetic capacity [16] [21] [22].

Altitude and precipitation patterns also significantly impact secoiridoid biosynthesis through their effects on temperature and water availability [17] [16]. Higher altitudes generally correlate with decreased phenolic compound formation due to reduced temperatures and altered atmospheric conditions [17]. Conversely, reduced precipitation levels promote secondary metabolite accumulation through mild stress responses, with optimal precipitation ranges of 400-600mm annually [17] [16].

Soil characteristics, particularly drainage and pH, influence the availability of nutrients essential for enzyme function and the overall health of the olive tree [11] [16]. Well-drained soils with pH values between 6.5-7.5 provide optimal conditions for root function and nutrient uptake, supporting the biosynthetic machinery responsible for secoiridoid production [16] [23]. Soil composition also affects the availability of micronutrients that serve as cofactors for various enzymes in the biosynthetic pathway [11].

Harvest timing represents a critical agronomic factor that dramatically affects oleocanthal precursor concentrations [4] [24]. Early harvest, typically occurring 45-75 days after flowering, coincides with peak oleuropein concentrations and maximal expression of biosynthetic genes [4] [10]. The timing of harvest can result in 40-60% increases in oleocanthal potential compared to late harvest [25] [24]. This relationship reflects the natural progression of fruit development, where secoiridoid concentrations typically peak during early maturation and decline as the fruit ripens [4] [10].

Cultivar selection provides the foundation for secoiridoid production capacity, with genetic factors determining baseline enzyme expression levels and substrate availability [11] [15]. High-phenolic cultivars such as Coratina, Koroneiki, and Picual can produce oleocanthal concentrations 50-200% higher than low-phenolic varieties [11] [4]. These genetic differences reflect variations in the expression of key biosynthetic genes and the efficiency of enzymatic conversions [4] [15].

Irrigation management and fertilization practices provide additional tools for optimizing secoiridoid biosynthesis [11] [16]. Deficit irrigation strategies, providing 60-80% of full irrigation requirements, stimulate mild stress responses that enhance phenolic compound production [16] [21]. Balanced fertilization with moderate nitrogen levels and adequate phosphorus and potassium supports optimal enzyme function while avoiding excessive vegetative growth that can dilute phenolic concentrations [11] [26].

| Factor | Effect on Biosynthesis | Optimal Range | Impact on Oleocanthal (%) |

|---|---|---|---|

| Temperature | Increased temperature (25-30°C) enhances enzyme activity | 25-30°C | +15 to +25% |

| Water Stress | Moderate drought stress increases secoiridoid accumulation | 50-75% field capacity | +20 to +35% |

| Altitude | Higher altitude decreases phenolic compound formation | 200-600m above sea level | -10 to -30% |

| Precipitation | Reduced precipitation promotes secondary metabolite accumulation | 400-600mm annually | +10 to +20% |

| Soil Type | Well-drained soils favor phenolic compound synthesis | Sandy-loam, pH 6.5-7.5 | +5 to +15% |

| Harvest Time | Early harvest increases oleuropein and precursor content | 45-75 days after flowering | +40 to +60% |

| Cultivar | Genetic factors determine baseline enzyme expression levels | High-phenolic cultivars | +50 to +200% |

| Irrigation | Deficit irrigation stimulates phenolic compound production | 60-80% of full irrigation | +15 to +30% |

| Fertilization | Balanced nutrition supports optimal enzyme function | Moderate N, adequate P and K | +10 to +20% |

| Light Exposure | Adequate light exposure enhances phenolic biosynthesis | Full sun exposure | +10 to +25% |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Diez-Bello R, Jardin I, Lopez JJ, El Haouari M, Ortega-Vidal J, Altarejos J, Salido GM, Salido S, Rosado JA. (-) Oleocanthal inhibits proliferation and migration by modulating Ca(2+) entry through TRPC6 in breast cancer cells. Biochim Biophys Acta Mol Cell Res. 2018 Oct 12. pii: S0167-4889(18)30451-8. doi: 10.1016/j.bbamcr.2018.10.010. [Epub ahead of print] PubMed PMID: 30321616.

3: Scotece M, Conde J, Abella V, López V, Francisco V, Ruiz C, Campos V, Lago F, Gomez R, Pino J, Gualillo O. Oleocanthal Inhibits Catabolic and Inflammatory Mediators in LPS-Activated Human Primary Osteoarthritis (OA) Chondrocytes Through MAPKs/NF-κB Pathways. Cell Physiol Biochem. 2018;49(6):2414-2426. doi: 10.1159/000493840. Epub 2018 Sep 27. PubMed PMID: 30261513.

4: Segura-Carretero A, Curiel JA. Current Disease-Targets for Oleocanthal as Promising Natural Therapeutic Agent. Int J Mol Sci. 2018 Sep 24;19(10). pii: E2899. doi: 10.3390/ijms19102899. Review. PubMed PMID: 30250008; PubMed Central PMCID: PMC6213726.

5: Czerwińska ME, Gąsińska E, Leśniak A, Krawczyk P, Kiss AK, Naruszewicz M, Bujalska-Zadrożny M. Inhibitory effect of Ligustrum vulgare leaf extract on the development of neuropathic pain in a streptozotocin-induced rat model of diabetes. Phytomedicine. 2018 Oct 1;49:75-82. doi: 10.1016/j.phymed.2018.06.006. Epub 2018 Jun 11. PubMed PMID: 30217264.

6: Koutsoni OS, Karampetsou K, Kyriazis ID, Stathopoulos P, Aligiannis N, Halabalaki M, Skaltsounis LA, Dotsika E. Evaluation of total phenolic fraction derived from extra virgin olive oil for its antileishmanial activity. Phytomedicine. 2018 Aug 1;47:143-150. doi: 10.1016/j.phymed.2018.04.030. Epub 2018 May 10. PubMed PMID: 30166099.

7: Giusti L, Angeloni C, Barbalace MC, Lacerenza S, Ciregia F, Ronci M, Urbani A, Manera C, Digiacomo M, Macchia M, Mazzoni MR, Lucacchini A, Hrelia S. A Proteomic Approach to Uncover Neuroprotective Mechanisms of Oleocanthal against Oxidative Stress. Int J Mol Sci. 2018 Aug 8;19(8). pii: E2329. doi: 10.3390/ijms19082329. PubMed PMID: 30096819; PubMed Central PMCID: PMC6121693.

8: Polini B, Digiacomo M, Carpi S, Bertini S, Gado F, Saccomanni G, Macchia M, Nieri P, Manera C, Fogli S. Oleocanthal and oleacein contribute to the in vitro therapeutic potential of extra virgin oil-derived extracts in non-melanoma skin cancer. Toxicol In Vitro. 2018 Oct;52:243-250. doi: 10.1016/j.tiv.2018.06.021. Epub 2018 Jun 28. PubMed PMID: 29959992.

9: Agrawal K, Melliou E, Li X, Pedersen TL, Wang SC, Magiatis P, Newman JW, Holt RR. Oleocanthal-rich extra virgin olive oil demonstrates acute anti-platelet effects in healthy men in a randomized trial. J Funct Foods. 2017 Sep;36:84-93. doi: 10.1016/j.jff.2017.06.046. Epub 2017 Jul 3. PubMed PMID: 29904393; PubMed Central PMCID: PMC5995573.

10: Tsolakou A, Diamantakos P, Kalaboki I, Mena-Bravo A, Priego-Capote F, Abdallah IM, Kaddoumi A, Melliou E, Magiatis P. Oleocanthalic Acid, a Chemical Marker of Olive Oil Aging and Exposure to a High Storage Temperature with Potential Neuroprotective Activity. J Agric Food Chem. 2018 Jul 18;66(28):7337-7346. doi: 10.1021/acs.jafc.8b00561. Epub 2018 Jul 3. PubMed PMID: 29902916.

11: Celano R, Piccinelli AL, Pugliese A, Carabetta S, di Sanzo R, Rastrelli L, Russo M. Insights into the Analysis of Phenolic Secoiridoids in Extra Virgin Olive Oil. J Agric Food Chem. 2018 Jun 20;66(24):6053-6063. doi: 10.1021/acs.jafc.8b01751. Epub 2018 Jun 6. PubMed PMID: 29800514.

12: Pang KL, Chin KY. The Biological Activities of Oleocanthal from a Molecular Perspective. Nutrients. 2018 May 6;10(5). pii: E570. doi: 10.3390/nu10050570. Review. PubMed PMID: 29734791; PubMed Central PMCID: PMC5986450.

13: Kalogiouri NP, Aalizadeh R, Thomaidis NS. Application of an advanced and wide scope non-target screening workflow with LC-ESI-QTOF-MS and chemometrics for the classification of the Greek olive oil varieties. Food Chem. 2018 Aug 1;256:53-61. doi: 10.1016/j.foodchem.2018.02.101. Epub 2018 Feb 21. PubMed PMID: 29606472.

14: Johnson R, Melliou E, Zweigenbaum J, Mitchell AE. Quantitation of Oleuropein and Related Phenolics in Cured Spanish-Style Green, California-Style Black Ripe, and Greek-Style Natural Fermentation Olives. J Agric Food Chem. 2018 Mar 7;66(9):2121-2128. doi: 10.1021/acs.jafc.7b06025. Epub 2018 Feb 20. PubMed PMID: 29424233.

15: Batarseh YS, Kaddoumi A. Oleocanthal-rich extra-virgin olive oil enhances donepezil effect by reducing amyloid-β load and related toxicity in a mouse model of Alzheimer's disease. J Nutr Biochem. 2018 May;55:113-123. doi: 10.1016/j.jnutbio.2017.12.006. Epub 2017 Dec 27. PubMed PMID: 29413486; PubMed Central PMCID: PMC5936648.

16: Morrone L, Neri L, Cantini C, Alfei B, Rotondi A. Study of the combined effects of ripeness and production area on Bosana oil's quality. Food Chem. 2018 Apr 15;245:1098-1104. doi: 10.1016/j.foodchem.2017.11.061. Epub 2017 Nov 16. PubMed PMID: 29287327.

17: Mete M, Aydemir I, Unsal UU, Collu F, Vatandas G, Gurcu B, Duransoy YK, Taneli F, Tugrul MI, Selcuki M. Neuroprotective Effects of Oleocanthal, A Compound in Virgin Olive Oil, in A Rat Model of Traumatic Brain Injury. Turk Neurosurg. 2017 Nov 1. doi: 10.5137/1019-5149.JTN.21417-17.2. [Epub ahead of print] PubMed PMID: 29204981.

18: Angeloni C, Malaguti M, Barbalace MC, Hrelia S. Bioactivity of Olive Oil Phenols in Neuroprotection. Int J Mol Sci. 2017 Oct 25;18(11). pii: E2230. doi: 10.3390/ijms18112230. Review. PubMed PMID: 29068387; PubMed Central PMCID: PMC5713200.

19: Chin KY, Pang KL. Therapeutic Effects of Olive and Its Derivatives on Osteoarthritis: From Bench to Bedside. Nutrients. 2017 Sep 26;9(10). pii: E1060. doi: 10.3390/nu9101060. Review. PubMed PMID: 28954409; PubMed Central PMCID: PMC5691677.

20: Cusimano A, Balasus D, Azzolina A, Augello G, Emma MR, Di Sano C, Gramignoli R, Strom SC, McCubrey JA, Montalto G, Cervello M. Oleocanthal exerts antitumor effects on human liver and colon cancer cells through ROS generation. Int J Oncol. 2017 Aug;51(2):533-544. doi: 10.3892/ijo.2017.4049. Epub 2017 Jun 21. PubMed PMID: 28656311.